N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide
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Overview
Description
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, linked to a phenoxybutyl group and an acetamide moiety.
Scientific Research Applications
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer or anti-inflammatory agent due to the biological activity of the benzimidazole core.
Materials Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a molecular probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenoxybutyl Group: The benzimidazole intermediate is then alkylated with 4-phenoxybutyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Acetamide Group: Finally, the resulting intermediate is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxybutyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the phenoxybutyl group may enhance membrane permeability. The acetamide moiety can contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide: Unique due to its specific substitution pattern and combination of functional groups.
Benzimidazole Derivatives: Commonly used in medicinal chemistry for their biological activity.
Phenoxybutyl Compounds: Known for their applications in materials science and as intermediates in organic synthesis.
Properties
IUPAC Name |
N-[2-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-17(25)22-14-13-21-23-19-11-5-6-12-20(19)24(21)15-7-8-16-26-18-9-3-2-4-10-18/h2-6,9-12H,7-8,13-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZTWMIORHUVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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